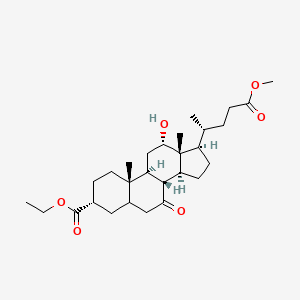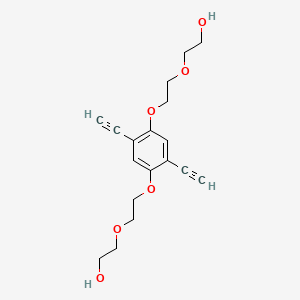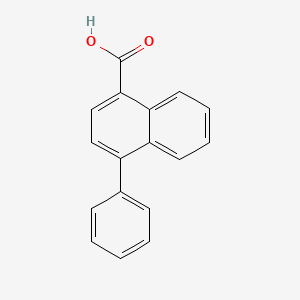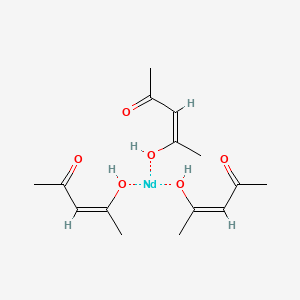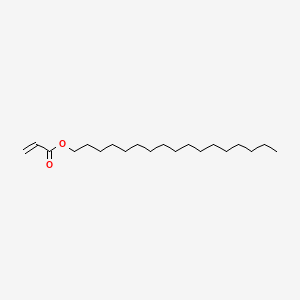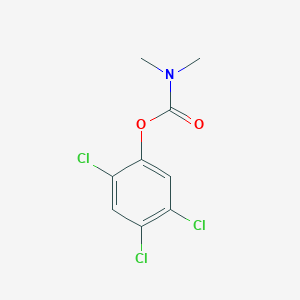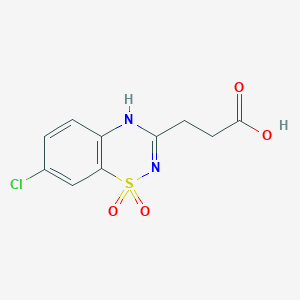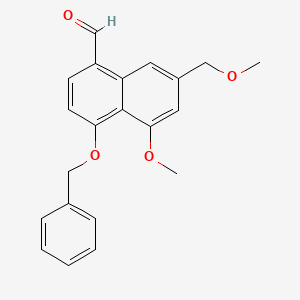
Tris(1-bromo-3-chloropropan-2-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate is a chemical compound with the molecular formula C9H15Br3Cl3O4P . It is known for its use as a flame retardant, particularly in polyurethane foams. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its flame-retardant properties.
Preparation Methods
The synthesis of tris[2-bromo-1-(chloromethyl)ethyl]phosphate typically involves the reaction of phosphorus oxychloride with 2-bromo-1-(chloromethyl)ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymer formulations.
Biology: Research is ongoing to understand its potential effects on biological systems.
Medicine: Studies are being conducted to evaluate its safety and potential therapeutic applications.
Mechanism of Action
The flame-retardant properties of tris[2-bromo-1-(chloromethyl)ethyl]phosphate are primarily due to the presence of bromine and chlorine atoms. These atoms release halogen radicals when exposed to heat, which interfere with the combustion process and inhibit the spread of flames . The molecular targets and pathways involved in this process are related to the disruption of free radical chain reactions during combustion.
Comparison with Similar Compounds
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical structure.
Tris(1,3-dichloro-2-propyl) phosphate (TDCP): Used in similar applications but has different reactivity and properties.
The uniqueness of tris[2-bromo-1-(chloromethyl)ethyl]phosphate lies in its specific combination of bromine and chlorine atoms, which provide enhanced flame-retardant properties compared to other compounds.
Properties
CAS No. |
7328-28-1 |
|---|---|
Molecular Formula |
C9H15Br3Cl3O4P |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
tris(1-bromo-3-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br3Cl3O4P/c10-1-7(4-13)17-20(16,18-8(2-11)5-14)19-9(3-12)6-15/h7-9H,1-6H2 |
InChI Key |
PJNLXXROLSYGPE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)OP(=O)(OC(CCl)CBr)OC(CCl)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
